Cas no 2228683-93-8 (2-oxo-2-(oxolan-2-yl)acetic acid)

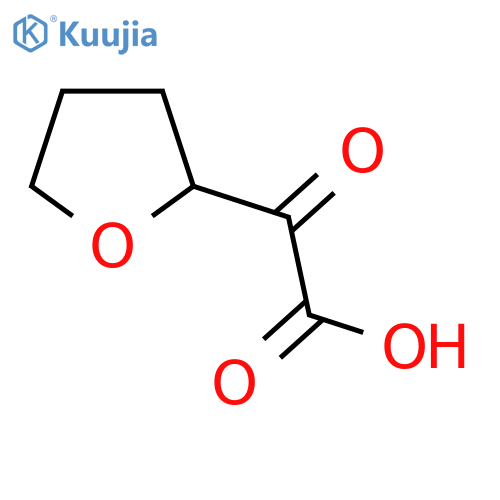

2228683-93-8 structure

商品名:2-oxo-2-(oxolan-2-yl)acetic acid

2-oxo-2-(oxolan-2-yl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-oxo-2-(oxolan-2-yl)acetic acid

- EN300-1818812

- 2228683-93-8

-

- インチ: 1S/C6H8O4/c7-5(6(8)9)4-2-1-3-10-4/h4H,1-3H2,(H,8,9)

- InChIKey: BRZSMXRMECYWKO-UHFFFAOYSA-N

- ほほえんだ: O1CCCC1C(C(=O)O)=O

計算された属性

- せいみつぶんしりょう: 144.04225873g/mol

- どういたいしつりょう: 144.04225873g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 163

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 63.6Ų

2-oxo-2-(oxolan-2-yl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1818812-10.0g |

2-oxo-2-(oxolan-2-yl)acetic acid |

2228683-93-8 | 10g |

$8611.0 | 2023-05-26 | ||

| Enamine | EN300-1818812-2.5g |

2-oxo-2-(oxolan-2-yl)acetic acid |

2228683-93-8 | 2.5g |

$3925.0 | 2023-09-19 | ||

| Enamine | EN300-1818812-0.5g |

2-oxo-2-(oxolan-2-yl)acetic acid |

2228683-93-8 | 0.5g |

$1922.0 | 2023-09-19 | ||

| Enamine | EN300-1818812-0.05g |

2-oxo-2-(oxolan-2-yl)acetic acid |

2228683-93-8 | 0.05g |

$1682.0 | 2023-09-19 | ||

| Enamine | EN300-1818812-5.0g |

2-oxo-2-(oxolan-2-yl)acetic acid |

2228683-93-8 | 5g |

$5807.0 | 2023-05-26 | ||

| Enamine | EN300-1818812-0.25g |

2-oxo-2-(oxolan-2-yl)acetic acid |

2228683-93-8 | 0.25g |

$1841.0 | 2023-09-19 | ||

| Enamine | EN300-1818812-0.1g |

2-oxo-2-(oxolan-2-yl)acetic acid |

2228683-93-8 | 0.1g |

$1761.0 | 2023-09-19 | ||

| Enamine | EN300-1818812-1.0g |

2-oxo-2-(oxolan-2-yl)acetic acid |

2228683-93-8 | 1g |

$2002.0 | 2023-05-26 | ||

| Enamine | EN300-1818812-10g |

2-oxo-2-(oxolan-2-yl)acetic acid |

2228683-93-8 | 10g |

$8611.0 | 2023-09-19 | ||

| Enamine | EN300-1818812-5g |

2-oxo-2-(oxolan-2-yl)acetic acid |

2228683-93-8 | 5g |

$5807.0 | 2023-09-19 |

2-oxo-2-(oxolan-2-yl)acetic acid 関連文献

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

2228683-93-8 (2-oxo-2-(oxolan-2-yl)acetic acid) 関連製品

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 68551-17-7(Isoalkanes, C10-13)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量